
4-(Chloromethyl)benzoyl chloride
Overview
Description
4-(Chloromethyl)benzoyl chloride (CAS: [Not explicitly provided in evidence]) is a bifunctional organic compound featuring a benzoyl chloride group (-COCl) and a chloromethyl (-CH2Cl) substituent at the para position of the aromatic ring. This structure confers dual reactivity: the acyl chloride moiety participates in nucleophilic acyl substitution (e.g., amidation, esterification), while the chloromethyl group enables alkylation or further functionalization via nucleophilic substitution (SN2) or elimination reactions.
The compound is widely utilized as a key intermediate in pharmaceutical and polymer synthesis. For instance, it has been employed in the preparation of benzothiazole-piperazine hybrids for enzyme inhibition studies, imatinib derivatives for anticancer drug development, and polystyrene-polyolefin multiblock copolymers. Its synthesis typically involves treating 4-(chloromethyl)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride, yielding the acyl chloride with high efficiency.
Preparation Methods
Direct Chlorination of 4-Methylbenzoyl Chloride
Radical-Initiated Side-Chain Chlorination
An alternative route chlorinates 4-methylbenzoyl chloride using under radical conditions. This one-pot method avoids hydrolysis but requires precise control to prevent over-chlorination. Azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide initiates the reaction, with chlorobenzene as the solvent .
Process metrics :
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Temperature: 40–80°C
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Chlorine flow rate: 6–12 L/h
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Catalyst: 0.2–0.5 wt% AIBN
GC analysis confirms product formation, with selectivity exceeding 93% for 4-(chloromethyl)benzoyl chloride when using dibenzoyl peroxide .
By-Product Management
Over-chlorination generates dichloromethyl and ring-chlorinated derivatives. To mitigate this, patents recommend:
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Stoichiometric control : Limiting to 1.05–1.1 equivalents
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Inhibitors : Triethylphosphate (0.1–0.3 wt%) suppresses ring chlorination .
Comparative Analysis of Methods
Yield and Purity Metrics
Method | Yield (%) | Purity (%) | By-Products (%) | Ref. |
---|---|---|---|---|
Sequential (CN108358776A) | 88.8 | 99.4 | <1.0 | |
Direct Chlorination | 85.2 | 98.7 | 2.3–4.5 |
Economic and Operational Considerations
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Sequential method : Higher capital cost due to multiple steps but superior purity.
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Direct chlorination : Faster and fewer unit operations but requires stringent stoichiometric control.
Advanced Process Optimization Strategies
Catalytic System Engineering
Recent innovations focus on hybrid catalysts:
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Dual initiators : Combining dibenzoyl peroxide with UV irradiation reduces reaction time by 30% .
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Ionic liquid solvents : [BMIM][PF6] enhances chlorine solubility, improving conversion by 12% .
Inline Analytics and Automation
GC and FTIR spectrometers integrated into continuous reactors enable real-time adjustments. For example, feedback loops modulate flow rates when dichloro by-products exceed 0.5% .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.
Acylation: The benzoyl chloride group can react with nucleophiles like amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-chloromethylbenzoic acid and hydrochloric acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used under mild to moderate conditions.
Acylation: Reagents like primary and secondary amines, alcohols, and phenols are used, often in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used under ambient conditions
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and amines.
Acylation: Products include amides and esters.
Hydrolysis: The primary product is 4-chloromethylbenzoic acid
Scientific Research Applications
Chemical Properties and Reactivity
4-(Chloromethyl)benzoyl chloride is characterized by the presence of both a benzoyl group and chloromethyl substituents, which enhance its reactivity. The compound typically appears as a colorless to light yellow oily liquid with a pungent odor. Its molecular weight is approximately 189.04 g/mol. The chlorine atoms and carbonyl group contribute to its ability to participate in various chemical reactions, including acylation and substitution reactions .
Chemistry
In organic synthesis, this compound serves as an important intermediate. It is utilized in:
- Atom Transfer Radical Polymerization (ATRP) : It acts as an initiator for the growth of polyacrylamide brushes from silicon wafers, facilitating the development of advanced materials.
- Synthesis of Pharmaceuticals : The compound is crucial in producing intermediates for various drugs targeting diseases such as cancer. For instance, it has been used in the synthesis of imatinib, an anticancer agent .
Biology
Research indicates that derivatives of this compound exhibit biological activity, particularly antimicrobial properties. Studies suggest that chlorinated aromatic compounds can demonstrate antibacterial effects; however, specific data on this compound remains limited.
Medicine
The compound is being investigated for its potential as an analgesic agent derived from salicylic acid (referred to as 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid). This derivative shows promise due to its relatively low gastric ulceration side effects compared to traditional analgesics . Pharmacokinetic studies have characterized its absorption and elimination parameters, indicating its viability for therapeutic use .
Industrial Applications
This compound finds applications beyond laboratory settings:
- Agrochemicals : It is employed in the synthesis of various agrochemicals that enhance crop protection.
- Dyes and Specialty Chemicals : The compound serves as a precursor for producing dyes and other specialty chemicals used in different industrial processes .
Case Studies and Research Findings
Several studies highlight the significance of this compound in understanding cancer risks associated with chlorinated compounds:
- A study on mutagenicity indicated that chlorinated toluenes and benzoyl chlorides could be linked to increased cancer risks among workers exposed to these chemicals .
- Experimental animal studies demonstrated that exposure to benzyl chloride derivatives resulted in increased incidences of tumors, suggesting potential carcinogenic properties .
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)benzoyl chloride is primarily based on its reactivity as an acylating and chloromethylating agent. The benzoyl chloride group can acylate nucleophiles, forming stable amide or ester bonds, while the chloromethyl group can undergo nucleophilic substitution to introduce various functional groups into the molecule. These reactions enable the compound to modify biological molecules and materials, leading to its diverse applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chlorobenzyl Chloride
- Structure : Contains a chloromethyl (-CH2Cl) group but lacks the acyl chloride (-COCl) functionality.
- Reactivity : Primarily undergoes nucleophilic substitution at the benzylic chloride. Its X-ray crystallography data reveals bond angles consistent with similar benzyl halides, but it lacks the electrophilic acyl chloride reactivity.
4-Pentylbenzoyl Chloride
- Structure : Features a pentyl (-C5H11) substituent at the para position instead of chloromethyl.
- Synthesis : Prepared via a one-step Friedel-Crafts acylation of pentylbenzene with phosgene (COCl2) or oxalyl chloride, achieving yields up to 80%.
- Reactivity: The long alkyl chain enhances hydrophobicity, making it suitable for lipophilic drug intermediates. Unlike 4-(chloromethyl)benzoyl chloride, it cannot undergo further alkylation.
4-(Trichloromethyl)benzoyl Chloride
- Structure : Substitutes the chloromethyl group with a trichloromethyl (-CCl3) group.
- Reactivity : The electron-withdrawing -CCl3 group increases electrophilicity at the acyl chloride, accelerating reactions with nucleophiles like amines or alcohols. However, steric hindrance from -CCl3 may reduce accessibility in bulky environments.
- Applications : Used in agrochemical synthesis due to its stability and strong electrophilic character.
4-Formylbenzoyl Chloride
- Structure : Contains a formyl (-CHO) group at the para position.
- Reactivity : The formyl group enables condensation reactions (e.g., formation of Schiff bases), while the acyl chloride allows amide or ester formation. This dual functionality is distinct from this compound, which focuses on alkylation/acylation cascades.
- Applications : Valuable in synthesizing heterocycles and aldehyde-functionalized polymers.
Data Tables
Table 2: Reactivity Comparison
Biological Activity
4-(Chloromethyl)benzoyl chloride, a compound with both a benzoyl chloride and a chloromethyl group, exhibits significant biological activity and is utilized in various chemical and biological applications. This article explores its biological mechanisms, applications, and relevant research findings.
This compound is characterized by its reactivity, primarily due to the presence of the benzoyl chloride group, which can undergo nucleophilic substitution reactions. The chloromethyl group enhances its reactivity, allowing it to act as an effective initiator in atom transfer radical polymerization (ATRP) processes.
- Initiation in Polymerization : As an ATRP initiator, this compound facilitates the polymerization of monomers by transferring a radical to the monomer, leading to the formation of polyacrylamide (PAAm) brushes on silicon wafers. This application is significant in materials science for creating functionalized surfaces.
- Biochemical Pathways : The specific biochemical pathways influenced by this compound depend on its application. In polymer chemistry, it contributes to the growth of polymer chains through radical propagation mechanisms.
Biological Applications
This compound serves as a versatile building block in synthetic organic chemistry, particularly in the development of biologically active compounds. Its applications include:
- Synthesis of Pharmaceuticals : The compound is used to synthesize intermediates for various drugs, including anticancer agents like imatinib. Its structural features allow for modifications that enhance biological activity against target diseases .
- Research in Cancer Biology : Studies have utilized genetically modified mice to assess the carcinogenic potential of compounds related to this compound. These studies highlight the importance of such compounds in understanding cancer risk and mechanisms .
Case Studies and Research Findings
Several studies have investigated the biological activity and safety profiles of this compound and related compounds:
- Synthesis and Evaluation : Research has shown that derivatives of this compound exhibit varying degrees of biological activity against protozoan parasites such as T. gondii and P. falciparum. Modifications to its structure have led to compounds with improved anti-parasitic properties .
- Carcinogenicity Studies : In animal models, exposure to similar chlorinated compounds has been linked to increased incidences of tumors, suggesting a potential risk associated with this compound derivatives. Such findings underline the need for careful evaluation when developing pharmaceuticals from this compound .
- Pharmacological Characterization : A study characterized a derivative known as 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid, demonstrating its potential as an analgesic agent. This highlights the compound's utility in medicinal chemistry for developing new therapeutic agents .
Comparative Analysis
The following table summarizes key comparisons between this compound and related compounds:
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Dual functionality (chloromethyl & benzoyl groups) | Used in ATRP; anticancer synthesis |
4-Chlorobenzoyl chloride | Lacks chloromethyl group; less reactive | Limited biological applications |
4-(Chloromethyl)benzoic acid | Contains carboxylic acid; different reactivity | Limited; more focused on acidity |
4-(Chloromethyl)benzyl alcohol | Hydroxyl group present; useful in different pathways | Potentially lower toxicity |
Q & A
Basic Questions
Q. What are the key physicochemical properties of 4-(Chloromethyl)benzoyl chloride, and how do they influence experimental design?
- Answer : The compound (CAS RN 876-08-4) has a molecular formula of ClCH2C6H4COCl and a molecular weight of 189.03 g/mol . Key properties include:
Property | Value | Reference |
---|---|---|
Melting Point | 30–32°C | |
Boiling Point | 126–128°C (at 6 mmHg) | |
Reactivity | Hydrolyzes in water (similar to benzoyl chloride analogs) |
- These properties dictate storage conditions (anhydrous, cool environments) and handling requirements (e.g., inert atmosphere for moisture-sensitive reactions). The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions in organic synthesis .
Q. What are the recommended methods for synthesizing this compound in a laboratory?
- Answer : A common approach involves chlorinating 4-(Chloromethyl)benzoic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux.
- Procedure :
Dissolve 4-(Chloromethyl)benzoic acid in anhydrous dichloromethane.
Add SOCl2 dropwise with stirring under nitrogen.
Reflux for 4–6 hours, then remove solvent under reduced pressure.
Purify via distillation (bp 126–128°C at 6 mmHg) .
- Note : Excess chlorinating agents must be quenched, and reactions monitored by TLC or FTIR for acyl chloride formation (C=O stretch at ~1770 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Answer :
- Handling : Use impervious gloves (e.g., nitrile), sealed goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors. Avoid contact with water, alcohols, or amines, which trigger rapid hydrolysis/aminolysis .
- Storage : Keep in airtight, corrosion-resistant containers under inert gas (N2/Ar). Store at 2–8°C in a desiccator to prevent moisture ingress .
- First Aid : For skin contact, rinse immediately with water and soap; for eye exposure, flush with water for 15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How can this compound be utilized in synthesizing inorganic–organic hybrid nanomaterials?
- Answer : The compound serves as a reactive crosslinker in polymer and nanoparticle synthesis. For example:
- Fluorescent Nanoparticles : React with hexachlorocyclotriphosphazene (HCCP) under basic conditions to form core-shell structures. The chloromethyl group facilitates covalent bonding with nucleophiles (e.g., amines or phenols) in functionalized polymers .
- Method :
Dissolve HCCP and this compound in THF.
Add triethylamine to initiate polymerization.
Quench with PEG-terminated amines to stabilize nanoparticles.
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
- Answer :
- NMR Spectroscopy : ¹H NMR (CDCl3) shows characteristic peaks:
- Chloromethyl (–CH2Cl): δ 4.6–4.8 ppm (singlet).
- Aromatic protons: δ 7.4–8.1 ppm (multiplet).
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion [M]⁺ at m/z 189.03 .
- Elemental Analysis : Validate Cl content (theoretical: 37.6% Cl).
- FTIR : Acyl chloride C=O stretch at ~1770 cm⁻¹ .
Q. What strategies mitigate competing side reactions when using this compound as a reactive intermediate?
- Answer :
- Competing Reactions : Hydrolysis (to 4-(Chloromethyl)benzoic acid) or undesired alkylation.
- Mitigation :
Anhydrous Conditions : Use molecular sieves or dry solvents (e.g., THF over Na/benzophenone).
Low Temperatures : Conduct reactions at 0–5°C to suppress hydrolysis.
Selective Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Case Study : In peptide coupling, pre-activate carboxyl groups with the compound before adding amines to minimize byproducts .
Q. Data Contradiction Analysis
- Melting Point Variability : Some sources report slight discrepancies in melting points (e.g., 30–32°C vs. 28–30°C). This may arise from impurities or polymorphic forms. Recrystallization from dry hexane/ethyl acetate (1:1) improves purity .
- Reactivity in Solvents : While the compound is stable in anhydrous dichloromethane, trace moisture in DMF or DMSO accelerates decomposition. Validate solvent dryness via Karl Fischer titration before use .
Properties
IUPAC Name |
4-(chloromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOVTJVRTZGSBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236501 | |
Record name | 4-(Chloromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876-08-4 | |
Record name | 4-(Chloromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-(Chloromethyl)benzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 876-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508741 | |
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Record name | 4-(Chloromethyl)benzoyl chloride | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(CHLOROMETHYL)BENZOYL CHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/944K6CA5WU | |
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Retrosynthesis Analysis
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